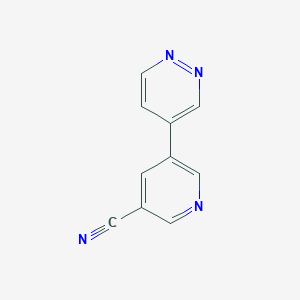

5-(Pyridazin-4-yl)nicotinonitrile

Description

Contextual Significance of Pyridazine (B1198779) and Nicotinonitrile Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of numerous pharmaceuticals and agrochemicals. Among these, pyridazine and nicotinonitrile scaffolds have garnered significant attention for their versatile chemical reactivity and diverse biological activities.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in a variety of biologically active molecules. slideshare.net Its derivatives have been explored for a wide range of pharmacological applications, including as anti-inflammatory, antimicrobial, antihypertensive, and anticancer agents. jocpr.com The arrangement of the nitrogen atoms in the pyridazine ring allows for a range of intermolecular interactions, such as hydrogen bonding, which is crucial for the molecular recognition of biological targets. nih.gov Notably, fused pyridazine systems like imidazo[1,2-b]pyridazines have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. nih.govresearchgate.net

The nicotinonitrile , or 3-cyanopyridine (B1664610), scaffold is another privileged structure in medicinal chemistry. ekb.egekb.eg The presence of the cyano group, a strong electron-withdrawing group and a versatile synthetic handle, along with the pyridine (B92270) ring, allows for the generation of diverse compound libraries. ekb.egnih.gov Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. ekb.egacs.org Several marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, as well as the cardiovascular drugs Milrinone and Olprinone, incorporate the nicotinonitrile moiety, highlighting its therapeutic relevance. ekb.egresearchgate.net

The combination of these two pharmacologically significant heterocycles in a single molecule, as in 5-(Pyridazin-4-yl)nicotinonitrile, presents an intriguing prospect for the development of novel chemical entities with unique biological profiles.

Foundational Research Landscape Pertaining to this compound

Specific, in-depth research focused exclusively on this compound is limited. The compound is listed in several chemical databases and has been included in large-scale patent applications for libraries of potential kinase inhibitors. However, detailed studies on its synthesis, characterization, and biological evaluation are not extensively reported in peer-reviewed literature.

The primary information available for this compound is its basic chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H6N4 |

| Molecular Weight | 182.19 g/mol |

| CAS Number | 1346687-48-6 |

While dedicated research on this specific compound is sparse, its structural components suggest potential areas of interest. The pyridazine moiety is known to be a part of kinase inhibitors, and the nicotinonitrile scaffold is also prevalent in this class of drugs. nih.govtandfonline.com Therefore, it is plausible that this compound could exhibit inhibitory activity against certain kinases. A related compound, 5-(Pyridazin-4-yl)nicotinamide, has also been synthesized, indicating some exploration of this structural framework.

Articulation of Research Gaps and Prospective Directions for this compound

The current lack of focused research on this compound presents several opportunities for future investigation. Key research gaps and potential directions include:

Synthetic Methodologies: A primary research gap is the development of efficient and scalable synthetic routes to this compound and its derivatives. Exploring various cross-coupling strategies, such as Suzuki or Stille coupling reactions between a halogenated pyridazine and a boronic acid or organostannane derivative of nicotinonitrile, could be a fruitful avenue. nih.gov

Physicochemical Characterization: A thorough characterization of the compound's physicochemical properties, including its solubility, stability, and crystal structure, is essential for any further development.

Biological Screening: Given the established roles of pyridazine and nicotinonitrile heterocycles in kinase inhibition, a comprehensive biological screening of this compound against a panel of protein kinases is a logical next step. nih.govacs.org This could uncover potential therapeutic applications in oncology, immunology, or neurodegenerative disorders where kinases play a crucial role. dundee.ac.ukgoogle.com

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal biological activity, the synthesis and evaluation of a library of analogues would be critical to establish a structure-activity relationship. Modifications to both the pyridazine and nicotinonitrile rings could be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Exploration of Other Biological Targets: Beyond kinase inhibition, the unique electronic and structural features of this compound may allow it to interact with other biological targets. Broader pharmacological profiling could reveal unexpected activities, such as antimicrobial or anti-inflammatory effects. jocpr.commdpi.com

Properties

CAS No. |

1346687-48-6 |

|---|---|

Molecular Formula |

C10H6N4 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-pyridazin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H6N4/c11-4-8-3-10(6-12-5-8)9-1-2-13-14-7-9/h1-3,5-7H |

InChI Key |

FRHXCCHZVLWVFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 5 Pyridazin 4 Yl Nicotinonitrile

Comprehensive Spectroscopic Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like many heterocyclic compounds. While specific ESI-MS data for 5-(Pyridazin-4-yl)nicotinonitrile is not extensively published, the analysis of related nicotinonitrile derivatives provides insight into the expected behavior. For analogous compounds, ESI-MS typically reveals a prominent protonated molecule peak, [M+H]⁺, which allows for the direct determination of the molecular weight. The fragmentation pattern under ESI-MS conditions can provide valuable structural information. For instance, studies on related pyridinone and nicotinonitrile derivatives often show fragmentation pathways that involve the cleavage of bonds between the heterocyclic rings or the loss of small neutral molecules.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound with high accuracy. For this compound (C₁₀H₆N₄), the exact mass can be calculated and then compared to the experimentally determined value from an HRMS measurement. This comparison provides a high degree of confidence in the assigned molecular formula. For example, the characterization of other complex nicotinonitrile derivatives has relied on HRMS to confirm their proposed structures.

| Compound Class | Ionization Mode | Observed Ion | Significance |

| Nicotinonitrile Derivatives | ESI | [M+H]⁺ | Confirms molecular weight |

| Pyridine (B92270) Compounds | ESI | [M+H]⁺ | Confirms molecular weight |

| Heterocyclic Systems | HRMS | [M+H]⁺ | Provides exact mass for elemental composition confirmation |

Electronic Absorption Spectroscopy (UV-Vis) in Structural Context

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within the pyridazine (B1198779) and nicotinonitrile ring systems. The conjugation between the two aromatic rings would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles. A patent for a related pyridazine derivative highlights its utility as a UV absorber, suggesting strong absorption in the UV region of the electromagnetic spectrum. epo.org The solvent environment can also influence the position and intensity of these absorption bands.

| Transition Type | Expected Wavelength Region | Associated Structural Feature |

| π → π | 200-400 nm | Conjugated aromatic rings (pyridazine, pyridine) |

| n → π | >300 nm | Non-bonding electrons on nitrogen atoms |

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. For compounds like this compound, several common crystal growth techniques can be employed. Slow evaporation of a saturated solution is a widely used method. The choice of solvent is crucial and is often determined through screening various common organic solvents such as ethanol, methanol, acetonitrile, or mixtures thereof. For example, the crystallization of a related 2-chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile was achieved from absolute ethanol. nih.gov Other techniques include vapor diffusion, where a precipitant is slowly introduced into the vapor phase above the solution, and cooling crystallization, where the solubility of the compound is gradually decreased by lowering the temperature.

Once a suitable crystal is obtained, X-ray diffraction analysis reveals the crystal system and space group, which describe the symmetry of the crystal lattice. While the specific crystal structure of this compound is not publicly available, studies on analogous compounds provide likely possibilities. For instance, a related compound, pyridin-4-ylmethyl 4-nitrobenzoate, was found to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net Another study on S-(pyridin-2-yl) benzothioester derivatives also reported various crystal structures. nih.gov The analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice provides a detailed understanding of the solid-state packing of the molecule.

| Compound | Crystal System | Space Group | Reference |

| Pyridin-4-ylmethyl 4-nitrobenzoate | Monoclinic | P2₁/n | researchgate.net |

| S-(pyridin-2-yl) 4-nitrobenzothioate | Not specified | Not specified | nih.gov |

| 2-chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Not specified | Not specified | nih.gov |

Analysis of Molecular Conformation in the Crystalline State

In the crystalline state, the conformation of this compound is primarily defined by the dihedral angle between the pyridazine and pyridine rings. As a biaryl system, the molecule's rotational freedom around the central C-C bond is influenced by a delicate balance of steric hindrance and the drive for π-conjugation. nih.govresearchgate.net

The inherent structure of linked aromatic rings, such as in biaryl systems, often results in a non-planar conformation to minimize steric repulsion between adjacent hydrogen atoms. nih.govresearchgate.net For this compound, the pyridazine and pyridine rings are expected to be twisted relative to each other. In a related compound, 3,6-bis(pyridin-2-yl)pyridazine, the pyridine rings are slightly rotated out of the plane of the pyridazine ring. nih.gov Specifically, the dihedral angle between the two pyridine rings in that structure is 17.34(4)°. nih.gov This suggests that a similar, non-coplanar arrangement is likely for this compound, which would be a compromise to alleviate steric strain while still allowing for some degree of electronic communication between the two heterocyclic systems.

| Parameter | Predicted Value/Range | Rationale |

|---|---|---|

| Pyridazine-Pyridine Dihedral Angle | 15-30° | Analogy with similar biaryl heterocyclic systems to minimize steric hindrance. nih.gov |

| C-C-C≡N Torsion Angle | ~180° | The nitrile group is expected to be coplanar with the pyridine ring. |

Investigation of Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of this compound in the solid state is governed by a variety of non-covalent interactions, which collectively determine the crystal packing. These interactions are crucial for understanding the material's physical properties.

The pyridazine ring is known for its robust hydrogen-bonding capacity. nih.govnih.gov The nitrogen atoms of both the pyridazine and pyridine rings in this compound can act as hydrogen bond acceptors. The C-H bonds of the aromatic rings can function as weak hydrogen bond donors, leading to the formation of C-H···N interactions. nih.gov Such interactions are a common feature in the crystal packing of nitrogen-containing heterocycles. nih.govnih.gov

Furthermore, the nitrile group itself can participate in hydrogen bonding as an acceptor. rsc.org This can lead to the formation of complex hydrogen-bonding networks, linking molecules into chains or layers. researchgate.net In some nicotinonitrile derivatives, intermolecular hydrogen bonds between amino groups and the oxygen atoms of other parts of the molecule are observed. researchgate.net While this compound lacks strong hydrogen bond donors like O-H or N-H, the network of weaker C-H···N interactions is expected to play a significant role in the crystal packing.

The aromatic nature of both the pyridazine and pyridine rings facilitates π-π stacking interactions, which are a significant contributor to the cohesive energy of the crystal lattice. nih.govnih.gov The pyridazine ring's high dipole moment is known to subtend π-π stacking interactions. nih.govnih.govscilit.com These interactions can occur in various geometries, such as parallel-displaced or T-shaped arrangements, to maximize attractive forces and minimize repulsion. researchgate.net

In related structures, π-π stacking is a dominant feature. For instance, in some pyridazine derivatives, these interactions, along with hydrogen bonds, link molecules into two-dimensional networks. researchgate.net The distance between the centroids of the interacting rings is a key parameter in defining these interactions, typically falling in the range of 3.3 to 3.8 Å. researchgate.net It is anticipated that the crystal structure of this compound will exhibit such interactions, contributing to a densely packed and stable crystalline form.

| Interaction Type | Potential Donor/Acceptor Sites | Expected Significance |

|---|---|---|

| Hydrogen Bonding (C-H···N) | Donor: Aromatic C-H; Acceptor: Pyridazine N, Pyridine N | Significant in directing crystal packing. nih.gov |

| Hydrogen Bonding (C-H···Nitrile) | Donor: Aromatic C-H; Acceptor: Nitrile N | Contributes to the overall hydrogen bonding network. rsc.org |

| π-π Stacking | Pyridazine and Pyridine rings | Major contributor to crystal stability. nih.govnih.gov |

| C-H···π Interactions | Donor: Aromatic C-H; Acceptor: π-system of rings | Contributes to the formation of layered structures. nih.gov |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates, providing a graphical representation of the molecular surface colored according to various properties.

For this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to interactions such as hydrogen bonds.

The two-dimensional fingerprint plot is a histogram that summarizes the intermolecular contacts. It plots the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Different types of interactions appear as distinct patterns on this plot, allowing for their quantitative assessment.

| Contact Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~40-50% | Represents the large proportion of hydrogen atoms on the molecular surface. nih.gov |

| C···H/H···C | ~25-35% | Indicative of C-H···π interactions and general van der Waals contacts. nih.gov |

| N···H/H···N | ~15-25% | Quantifies the contribution of C-H···N hydrogen bonds. nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Pyridazin 4 Yl Nicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-(Pyridazin-4-yl)nicotinonitrile at the atomic and electronic levels. These methods provide a theoretical framework for elucidating its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and to optimize the molecular geometry of organic molecules like this compound. mdpi.com Theoretical studies on related heterocyclic systems such as pyridine (B92270), pyrimidine, pyrazine (B50134), and pyridazine (B1198779) have successfully employed DFT methods, often with the B3LYP functional and a 6-31G(d,p) basis set, to determine their optimized structures and electronic properties. iiste.org

For this compound, a DFT-based geometry optimization would reveal the most stable three-dimensional arrangement of its atoms, including crucial bond lengths, bond angles, and dihedral angles. This process minimizes the total energy of the molecule, providing a foundational understanding of its shape.

The electronic structure, also elucidated by DFT, includes the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity. mdpi.com For instance, in a study of pyrazine derivatives, the HOMO-LUMO energy gap was a key factor in assessing their electronic and nonlinear optical properties. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value Range | Significance |

| C-C Bond Length (Pyridine) | 1.38 - 1.40 Å | Reflects aromatic character |

| C-N Bond Length (Pyridine) | 1.33 - 1.35 Å | Indicates partial double bond character |

| C-C Bond Length (Pyridazine) | 1.39 - 1.41 Å | Influenced by the two adjacent nitrogen atoms |

| N-N Bond Length (Pyridazine) | 1.33 - 1.35 Å | A key feature of the pyridazine ring |

| C-CN Bond Length | 1.44 - 1.46 Å | Connects the nitrile group to the pyridine ring |

| C≡N Bond Length | 1.15 - 1.17 Å | Characteristic of a nitrile group |

| Dihedral Angle (Pyridine-Pyridazine) | 20° - 40° | Determines the overall 3D shape and potential for steric hindrance |

Note: These values are illustrative and based on typical bond lengths and angles found in pyridine, pyridazine, and nicotinonitrile derivatives. Actual calculated values for this compound may vary.

Ab Initio Methods in Electronic Property Prediction

Beyond DFT, other ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for predicting electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable results. wikipedia.orgnist.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. DFT calculations can reliably predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comiiste.org

The calculated vibrational frequencies for this compound would show characteristic peaks for the C-H, C=C, C=N, and C≡N stretching and bending modes. For example, the nitrile (C≡N) stretching frequency is a particularly clean and sensitive vibrational probe. nih.gov

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These theoretical spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of the molecule. Theoretical studies on pyridazinone derivatives have demonstrated a good correlation between DFT-predicted and experimentally measured NMR spectra. mdpi.com

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Conformational Analysis and Energy Landscapes

The linkage between the pyridazine and pyridine rings in this compound is a single bond, allowing for rotation and thus different conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. For bipyridine, a related compound, theoretical studies have shown that a planar trans conformation is the global minimum, with a higher energy cisoid form also possible. nih.gov

For this compound, a similar analysis would involve rotating the dihedral angle between the two rings and calculating the energy at each step. This generates a potential energy surface, or energy landscape, which reveals the low-energy conformers and the transition states that separate them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules, as the active conformation may not be the lowest energy one.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation. rsc.org

For this compound, the choice of solvent can affect its conformational preferences and its spectroscopic properties. For instance, the vibrational frequency of the nitrile group is known to be sensitive to the polarity of the solvent and its ability to form hydrogen bonds. nih.gov MD simulations in a box of explicit solvent molecules (e.g., water or an organic solvent) can provide a detailed picture of the solute-solvent interactions and how they influence the molecule's structure and dynamics. nih.gov Such simulations can also be used to calculate properties like the solvation free energy, which is important for understanding solubility and partitioning behavior.

In Silico Prediction of Molecular Interactions and Biological Potential

Computational chemistry offers powerful tools to forecast how a molecule like this compound might behave in a biological system, thereby accelerating drug discovery efforts by prioritizing compounds with favorable characteristics.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger macromolecule, such as a protein receptor. This method is crucial for understanding potential mechanisms of action and for structure-based drug design. For a compound like this compound, docking simulations would be performed against various known protein targets implicated in diseases like cancer.

Research on related nicotinonitrile derivatives has shown their potential to interact with several key protein kinases. For instance, various pyridine-3-carbonitrile (B1148548) compounds have been docked against targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Dihydrofolate Reductase (DHFR), and PIM-1 kinase. researchgate.netbohrium.commdpi.com Docking studies of novel thiophenyl thiazolyl-pyridine hybrids against the EGFR tyrosine kinase domain revealed key binding interactions, which were then correlated with their anticancer activity against lung cancer cell lines. mdpi.com Similarly, other nicotinonitrile derivatives showed good binding affinity within the active site of CDK2, suggesting a mechanism for their antiproliferative effects. bohrium.com

For this compound, the pyridazine and nicotinonitrile moieties would be expected to form specific interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in a target's binding pocket. A hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the crystal structures of relevant therapeutic targets. The results, typically given as a binding energy score, would indicate the strength of the interaction.

Table 1: Potential Macromolecular Targets and Binding Interactions for Nicotinonitrile Scaffolds

| Target Protein | PDB Code | Potential Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | 4HJO | Amino acid residues in the kinase domain | Hydrogen bonding, π-π stacking | mdpi.com |

| CDK2 | Not Specified | Amino acid residues in the ATP-binding site | Hydrogen bonding, hydrophobic interactions | bohrium.com |

| Dihydrofolate Reductase (DHFR) | Not Specified | Residues in the active site | Not Specified | researchgate.net |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a template for screening large compound libraries to find new potential drugs or for guiding the optimization of existing leads. nih.gov

A pharmacophore model for a series of active pyridazinyl-nicotinonitrile analogs would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine and pyridazine rings, along with the nitrile group.

Hydrogen Bond Donors: If substitutions on the rings include amine or hydroxyl groups.

Aromatic Rings: The pyridine and pyridazine rings themselves, which can engage in π-π stacking interactions.

Hydrophobic Features: Any non-polar substituents attached to the core structure.

Once a pharmacophore model is established, it can be used in lead optimization. nih.gov For this compound, optimization strategies would involve systematically modifying its structure to improve potency and selectivity. This could include:

Scaffold Hopping: Replacing the pyridazine or pyridine core with other bioisosteric heterocycles to explore new interaction patterns.

Substituent Modification: Adding different chemical groups to the rings to enhance binding affinity or improve physicochemical properties. For example, studies on other heterocyclic compounds have shown that altering substituents can significantly impact metabolic stability and bioactivity. nih.gov

Structure-Based Ligand Design Principles

Structure-based ligand design (SBLD) utilizes the three-dimensional structural information of the target macromolecule to design ligands with high affinity and specificity. nih.gov This approach is highly effective when a high-resolution crystal structure of the target protein is available.

The design principles for novel analogs of this compound would be guided by the topology of the target's binding site. For example, in a study on estrane-pyridine derivatives targeting CYP1B1, the pyridine ring was introduced to interact with the heme iron of the enzyme. nih.gov Docking simulations showed that the position of the nitrogen atom in the pyridine ring and its point of attachment to the steroid nucleus were critical for potent inhibition. nih.gov

Applying this principle, the pyridazinyl moiety of this compound could be positioned to form crucial hydrogen bonds with hinge-region residues in a kinase active site, a common binding motif for kinase inhibitors. The nicotinonitrile group could be oriented to occupy a hydrophobic pocket or interact with other key residues. SBLD would guide chemists to make rational modifications, such as extending a side chain to reach a distant pocket or introducing a group to displace a key water molecule, thereby improving binding thermodynamics. nih.gov

Physicochemical Property Modeling Analysis

Beyond biological activity, a compound's success as a drug depends on its physicochemical and pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are frequently used to predict these properties early in the discovery process.

For this compound, computational tools can estimate key parameters that influence its drug-likeness. A study on new pyridine derivatives of nabumetone, for example, used in silico ADME studies to predict their pharmacokinetic profiles, revealing promising properties alongside their anticancer activity. semanticscholar.org Similarly, pyrimidine-5-carbonitrile derivatives were evaluated computationally for their ADME profile. nih.gov

Table 2: Predicted Physicochemical Properties for a Representative Nicotinonitrile Compound

| Property | Predicted Value Range | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Influences absorption and diffusion. |

| LogP (Lipophilicity) | 1 - 3 | Affects solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 0 - 5 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 0 - 10 | Influences solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability and oral bioavailability. |

These predictions help researchers identify potential liabilities, such as poor solubility or rapid metabolism, that can be addressed through chemical modification during the lead optimization phase.

Investigation of Biological Activities and Molecular Mechanisms of 5 Pyridazin 4 Yl Nicotinonitrile

Enzyme Inhibition and Modulation Studies

Kinase Inhibition Profiles (e.g., IRAK-4, PIM-1, VEGFR-2, CYP17A1, CHK1)

No published studies were identified that evaluated the inhibitory activity of 5-(Pyridazin-4-yl)nicotinonitrile against Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cytochrome P450 17A1 (CYP17A1), or Checkpoint Kinase 1 (CHK1).

Inhibition of Other Key Biological Enzymes (e.g., Sphingosine 1-phosphate lyase, Adenosine (B11128) Kinase, Dipeptidyl Peptidase)

There is no available information on the inhibitory effects of this compound on Sphingosine 1-phosphate lyase, Adenosine Kinase, or Dipeptidyl Peptidase (DPP).

Receptor Interaction and Signaling Pathway Modulation

Adenosine Receptor Antagonism

No data exists in the reviewed literature to suggest that this compound acts as an antagonist for any of the adenosine receptor subtypes.

Acetylcholine (B1216132) Receptor Interactions

The interaction of this compound with nicotinic or muscarinic acetylcholine receptors has not been described in the available scientific records.

TRPV1 Receptor Antagonism

There is no evidence to indicate that this compound has been evaluated for antagonistic activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

Androgen Receptor Modulation

The androgen receptor (AR) is a crucial protein in the development and progression of prostate cancer, making its modulation a primary goal in therapy. elsevierpure.comnih.gov Therapeutic strategies often involve the use of AR antagonists to inhibit tumor growth. elsevierpure.com While the development of novel AR antagonists is an active area of research, with various molecular scaffolds like hydantoins being investigated mdpi.com, there is currently no specific published data detailing the activity of this compound as an androgen receptor modulator. Research into hormonal therapy-resistant prostate cancer has highlighted how modifications in the AR can alter the cellular response to androgens and antiandrogens, emphasizing the need for new therapeutic approaches that can overcome resistance. nih.govnih.gov The potential for pyridazine-nicotinonitrile structures to interact with the AR remains an area for future investigation.

Antiproliferative and Anticancer Activity Mechanisms

The pyridazine (B1198779) and nicotinonitrile moieties are features of many compounds investigated for their potential to combat cancer. Research has explored their effects on cancer cell growth, the cell cycle, apoptosis, and angiogenesis.

Inhibition of Cancer Cell Line Proliferation

A significant body of research demonstrates the potent antiproliferative activity of various nicotinonitrile and pyridazinone derivatives against a wide range of human cancer cell lines. These compounds often exhibit cytotoxic effects with IC50 values in the micromolar and even nanomolar range.

For instance, certain 3-cyanopyridine (B1664610) derivatives have shown broad-spectrum activity against liver (HepG-2), colorectal (HCT-116), breast (MCF-7), and prostate (PC3) cancer cell lines. nih.gov Specifically, compounds designated as 4c and 4d in one study were more potent against the HepG-2 cell line than the standard chemotherapeutic agent 5-Fluorouracil (5-FU). nih.gov Compound 4c also demonstrated superior activity against the HCT-116 cell line compared to 5-FU. nih.gov Similarly, other nicotinonitrile derivatives have displayed significant cytotoxicity against large-cell lung (NCIH 460) and colon cancer (RKOP 27) cell lines, with one derivative, 14a , showing IC50 values as low as 25 nM and 16 nM, respectively. nih.govacs.org

The antiproliferative effects are not limited to nicotinonitriles. A series of 3(2H)-pyridazinone derivatives also showed promising activity against gastric adenocarcinoma cells (AGS) and human colon carcinoma (HCT116) cells. nih.govunich.it The structural diversity of these active molecules, which includes variations in substituents on the core heterocyclic rings, suggests that these scaffolds are highly amenable to chemical modification to optimize anticancer potency. nih.govacs.org

Interactive Table: Antiproliferative Activity of Selected Nicotinonitrile and Pyridazine Derivatives

Use the filter to select a specific cell line and view the corresponding IC50 values for different compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 4c | HepG-2 | 8.02 ± 0.38 | nih.gov |

| Compound 4d | HepG-2 | 6.95 ± 0.34 | nih.gov |

| 5-Fluorouracil (Ref.) | HepG-2 | 9.42 ± 0.46 | nih.gov |

| Compound 4c | HCT-116 | 7.15 ± 0.35 | nih.gov |

| 5-Fluorouracil (Ref.) | HCT-116 | 8.01 ± 0.39 | nih.gov |

| Compound 4d | HCT-116 | 8.35 ± 0.42 | nih.gov |

| Compound 4d | MCF-7 | 8.50 ± 0.42 | nih.gov |

| Compound 4d | PC3 | 14.08 ± 0.70 | nih.gov |

| Derivative 14a | NCIH 460 | 0.025 ± 0.0026 | nih.govacs.org |

| Derivative 14a | RKOP 27 | 0.016 ± 0.002 | nih.govacs.org |

| Derivative 14a | HeLa | 0.127 ± 0.025 | nih.govacs.org |

| Compound 1 | HCT116 | 22.4 | researchgate.net |

| Compound 2 | HCT116 | 0.34 | researchgate.net |

Modulators of Cell Cycle Progression

The antiproliferative activity of these compounds is often linked to their ability to interfere with the normal progression of the cell cycle. For example, a tricyclic nucleoside containing a pyrrolo-pyrimido-pyridazine ring system was found to block the cell cycle in L1210 leukemia cells at the G1 phase or the G1-S boundary. nih.gov This arrest in the cell cycle progression prevents the cells from replicating their DNA and dividing, ultimately leading to cell death. nih.gov

More recent studies on other complex heterocyclic molecules have shown that they can modulate the activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs). A silicon-tethered colchicine (B1669291) derivative was found to modulate CDK-2 and CDK-4, which are crucial for the G1/S and G2/M transitions of the cell cycle. nih.gov Furthermore, compounds related to the 5-(pyrimidin-4-yl)nicotinonitrile structure have been associated with the inhibition of SIK2, a kinase whose depletion can cause a delay in the G1/S transition. google.com These findings suggest that a likely mechanism of action for this compound could involve the disruption of cell cycle checkpoints.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering this cellular suicide pathway. Research into a novel colchicine derivative demonstrated its ability to induce apoptosis in breast cancer cells, a mechanism linked to its modulation of cell cycle kinases. nih.gov While direct evidence for apoptosis induction by this compound is not available, it is a common downstream consequence of the cell cycle arrest and cellular stress induced by cytotoxic compounds.

Inhibition of Angiogenesis-Related Targets

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, making it a key target in cancer therapy. nih.gov Several studies have indicated that compounds with pyridazine structures can function as angiogenesis inhibitors. For example, a class of 3-(1,2,4-thiadiazol-5-yl)pyridazinamines has been specifically developed as angiogenesis inhibitors. google.com Another study on a carbothioamide derivative showed it possessed anti-angiogenic activity, which may be linked to its antiproliferative effect on human umbilical vein endothelial cells (HUVECs), the cells that line blood vessels. nih.gov The inhibition of angiogenesis can be achieved by targeting various signaling molecules, including growth factors like VEGF and their receptors. nih.govnih.gov Given these precedents, it is plausible that this compound could also exhibit anti-angiogenic properties.

Antimicrobial Efficacy and Mechanisms of Action

In addition to anticancer activity, heterocyclic compounds containing pyridine (B92270), nicotinonitrile, and pyridazine rings have been widely evaluated for their antimicrobial properties.

Various nicotinonitrile derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, certain bis-nicotinonitrile compounds were found to be effective against Escherichia coli and Staphylococcus aureus. nih.gov However, these particular compounds did not show antifungal activity against Candida albicans or Aspergillus flavus. nih.gov In contrast, other research on pyridine carbohydrazide (B1668358) derivatives revealed potent antifungal effects, especially against multidrug-resistant strains of Candida. nih.gov

The pyridazine moiety has also been incorporated into compounds with significant antifungal properties. Newly synthesized pyrimido[4,5-d]pyridazinone hybrids showed notable inhibitory activity against Paracoccidioides brasiliensis and Candida species, with one compound exhibiting a potent fungicidal profile. nih.gov The broad spectrum of antimicrobial activity seen in these related structural classes suggests that this compound could be a candidate for further antimicrobial screening. Alkyl pyridinol compounds, for instance, have shown selective antimicrobial activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com

Table: Antimicrobial Activity of Selected Pyridine and Pyridazine Derivatives

| Compound Class | Target Organism | Activity Noted | Source |

| Nicotinonitrile Derivatives | Escherichia coli, Staphylococcus aureus | Sensitive | nih.gov |

| Nicotinonitrile Derivatives | Candida albicans, Aspergillus flavus | No activity | nih.gov |

| Pyridine-carbohydrazide Derivatives | Candida spp. (MDR strains) | Potent antifungal (MIC 16–24 µg/mL) | nih.gov |

| Pyrimido[4,5-d]pyridazinone Hybrids | Paracoccidioides brasiliensis | Significant inhibition (MIC 0.125–64 µg/mL) | nih.gov |

| Pyrimido[4,5-d]pyridazinone Hybrids | Candida spp. | Significant inhibition | nih.gov |

| Alkyl Pyridinol Compounds | Gram-positive bacteria (S. aureus, MRSA) | Potent antibacterial | mdpi.com |

| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus, Escherichia coli | Antibacterial activity | mdpi.com |

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific biological activities of the chemical compound this compound as outlined in the requested article structure. Searches for its antibacterial, antifungal, antiviral, biofilm inhibition, anti-inflammatory, and immunomodulatory effects did not yield any specific research findings or data tables.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on this compound. The absence of research on this particular compound prevents the creation of content for the specified sections and subsections.

Antioxidant Activity and Cellular Protective Effects

There is no available information regarding the antioxidant properties of this compound.

Free Radical Scavenging Assays (e.g., ABTS, DPPH)

No studies were found that have evaluated the free radical scavenging capacity of this compound using standard assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) methods.

Protection Against Oxidative Damage

Research on the potential of this compound to protect cells against oxidative damage has not been identified in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

There are no published structure-activity relationship (SAR) studies that focus on this compound or its derivatives. Consequently, the influence of its specific structural components on biological efficacy cannot be detailed.

Influence of Pyridazine Substitution Patterns on Biological Efficacy

No information is available concerning how substitutions on the pyridazine ring of this specific compound affect its biological activity.

Role of Nicotinonitrile Moiety Modifications in Activity Modulation

There is no research data on how modifications to the nicotinonitrile portion of this compound would modulate its activity.

Impact of Linker and Bridging Units on Pharmacological Profiles

As this compound consists of a direct bond between the pyridazine and nicotinonitrile rings, there are no linker or bridging units to analyze for their impact on pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is instrumental in predicting the activity of novel molecules, thereby guiding the design and synthesis of more potent analogs and optimizing lead compounds. youtube.commdpi.com For a series of compounds including this compound, a QSAR study would aim to identify the key molecular features that govern their biological efficacy.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com By quantifying these properties using molecular descriptors, it is possible to develop a regression model that relates these descriptors to the observed biological activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is selected. For a study involving this compound, this would include analogs with modifications to the pyridazine, pyridine, or nitrile moieties.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric parameters for substituents (e.g., Taft's steric parameter, Es).

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.

Model Development and Validation: Statistical methods are used to develop a mathematical equation that links the calculated descriptors to the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed techniques. nih.gov The resulting QSAR model is then rigorously validated to ensure its predictive power. This validation is typically performed using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model development). researchgate.net

For a hypothetical QSAR study on a series of pyridazine derivatives, including this compound, aimed at inhibiting a specific protein kinase, the resulting QSAR equation might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Es) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients for the respective descriptors.

The insights gained from such a QSAR model are invaluable for rational drug design. For instance, a positive coefficient for logP would suggest that increasing the hydrophobicity of the compounds could lead to enhanced activity. Conversely, a negative coefficient for a steric descriptor at a particular position would indicate that bulky substituents are detrimental to the activity.

To illustrate the potential findings of a QSAR study on analogs of this compound, a hypothetical dataset and the resulting QSAR model are presented below.

Table 1: Hypothetical Biological Activity and Descriptor Data for a Series of Pyridazinyl-Nicotinonitrile Analogs

| Compound | R1 | R2 | pIC₅₀ (Experimental) | logP | LUMO (eV) | Es (R2) |

| 1 | H | H | 5.2 | 2.1 | -1.5 | 1.24 |

| 2 | Cl | H | 5.8 | 2.8 | -1.7 | 1.24 |

| 3 | OCH₃ | H | 5.5 | 1.9 | -1.4 | 1.24 |

| 4 | H | CH₃ | 5.0 | 2.5 | -1.5 | -0.07 |

| 5 | H | F | 5.4 | 2.3 | -1.6 | 0.98 |

| 6 | Cl | CH₃ | 5.6 | 3.2 | -1.7 | -0.07 |

| 7 | OCH₃ | CH₃ | 5.3 | 2.3 | -1.4 | -0.07 |

| 8 | H | Cl | 5.9 | 2.9 | -1.7 | 0.69 |

| 9 | Cl | Cl | 6.4 | 3.6 | -1.9 | 0.69 |

| 10 | OCH₃ | Cl | 6.1 | 2.7 | -1.6 | 0.69 |

Table 2: Statistical Parameters of a Hypothetical QSAR Model

| Parameter | Value |

| R² | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| Standard Error | 0.15 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

The high values of R² and Q² in the hypothetical model (Table 2) would indicate a strong correlation between the descriptors and the biological activity, as well as good predictive ability. Such a model could then be used to predict the pIC₅₀ of new, unsynthesized analogs, allowing for the prioritization of candidates with the highest predicted potency for synthesis and further testing.

Concluding Perspectives and Future Research Trajectories for 5 Pyridazin 4 Yl Nicotinonitrile

Summary of Key Research Findings and Contributions

Direct research contributions for 5-(Pyridazin-4-yl)nicotinonitrile are limited. However, its significance can be inferred from the extensive research on its core components. The nicotinonitrile moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents and biologically active molecules. researchgate.netekb.eg Derivatives of nicotinonitrile are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govekb.eg They frequently serve as key synthons or intermediates in the synthesis of more complex, fused heterocyclic systems with demonstrated efficacy. researchgate.netnih.gov

Similarly, the pyridazine (B1198779) ring is a crucial heterocycle in drug discovery. Its adjacent nitrogen atoms are effective hydrogen bond acceptors, playing a vital role in molecular recognition and binding to biological targets such as enzymes and proteins. nih.gov This feature has been successfully exploited in the design of various inhibitors, including those for glutaminase (B10826351) and, more recently, ecto-5'-nucleotidase (CD73), highlighting its potential in cancer immunotherapy. nih.govnih.gov

The primary contribution of this compound to the field is its existence as a novel scaffold that strategically combines these two potent pharmacophores. Its value lies in the potential for synergistic or unique biological effects arising from this specific combination.

Table 1: Established Biological Activities of Parent Scaffolds

| Scaffold | Key Biological Activities | Role in Medicinal Chemistry | Reference Example |

|---|---|---|---|

| Nicotinonitrile (3-Cyanopyridine) | Anticancer, Anti-inflammatory, Kinase Inhibition, Antimicrobial | Core structure in marketed drugs (e.g., Bosutinib, Neratinib); versatile synthetic intermediate. researchgate.netekb.eg | Derivatives evaluated as CDK2 inhibitors and for cytotoxicity against various cancer cell lines. nih.gov |

| Pyridazine | Enzyme Inhibition, CNS Activity, Anticancer | Key H-bond acceptor in molecular recognition; bioisosteric replacement for other rings. nih.gov | Core of inhibitors for targets like Cathepsin L and Glutaminase (GLS). nih.gov |

Unexplored Research Avenues and Hypotheses

The novelty of the this compound structure opens numerous avenues for investigation. Key unexplored areas are based on hypothesizing its potential biological activities.

Kinase Inhibition: Given the prevalence of the nicotinonitrile scaffold in kinase inhibitors, a primary hypothesis is that this compound could serve as a foundational structure for novel inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) or tyrosine kinases, which are crucial targets in oncology. nih.gov

Enzyme Inhibition via Hydrogen Bonding: The pyridazine moiety's dual nitrogen atoms could be hypothesized to act as a key "anchor" in enzyme active sites. nih.gov This leads to the hypothesis that the compound could be an effective inhibitor of enzymes where hydrogen bonding with the ligand is critical, such as proteases or metabolic enzymes like CD73. nih.govnih.gov

Scaffold for Library Development: The compound is an ideal starting point for the synthesis of a chemical library. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the pyridazine and pyridine (B92270) rings can be further substituted to explore a vast chemical space and generate a structure-activity relationship (SAR). nih.gov

Antiproliferative and Cytotoxic Screening: A foundational research avenue is to perform broad screening of this compound against a panel of human cancer cell lines to identify potential cytotoxic effects and determine which cancer types might be most susceptible. researchgate.netnih.gov

Emerging Methodologies for Accelerated Discovery

Modern drug discovery techniques can significantly accelerate the exploration of novel compounds like this compound.

Computational and In Silico Screening: Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with the active sites of various known drug targets (e.g., kinases, proteases). nih.govmdpi.com This computational pre-screening can prioritize biological assays and guide the rational design of derivatives.

High-Throughput Synthesis and Screening (HTS): Using this compound as a core building block, automated parallel synthesis methods could rapidly generate a large library of analogues. This library could then be subjected to HTS against a wide range of biological targets to quickly identify "hits" for further development.

Fragment-Based Drug Discovery (FBDD): The compound itself can be viewed as a combination of two fragments (a pyridazine and a cyanopyridine). It could be tested as part of a fragment library, or its synthesis could be considered an example of fragment linking. Analyzing its binding to a target could provide crucial insights for optimizing larger, more potent molecules.

Potential for Translational Research and Interdisciplinary Collaborations

Should initial studies reveal significant biological activity, this compound holds potential for translational research, bridging the gap from laboratory discovery to clinical application.

Lead Optimization and Preclinical Development: A validated "hit" from initial screening would necessitate a collaborative effort between medicinal chemists to synthesize more potent and selective analogues and pharmacologists to evaluate their properties in cellular and animal models of disease. The favorable pharmacokinetic profiles of some pyridazine-containing inhibitors suggest that derivatives could be optimized for oral bioavailability. nih.gov

Interdisciplinary Synergy: The successful development of this compound would require a highly collaborative approach:

Medicinal and Synthetic Chemists: Responsible for the design, synthesis, and optimization of the compound and its derivatives. nih.govresearchgate.net

Computational Chemists: To provide in silico modeling, predict ADME (absorption, distribution, metabolism, and excretion) properties, and guide SAR studies. mdpi.com

Molecular and Cellular Biologists: To conduct enzymatic assays, cellular pathway analysis, and determine the mechanism of action.

Structural Biologists: To solve co-crystal structures of the compound bound to its protein target, providing definitive proof of the binding mode and guiding further rational design. nih.gov

Q & A

What synthetic methodologies are commonly employed for constructing the pyridazine-nicotinonitrile scaffold?

Basic Question

The synthesis typically involves heterocyclization reactions using β-amino-α,γ-dicyanocrotononitrile derivatives. For example, condensation with acetophenone yields intermediates like 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile, which undergo cyclization with hydrazines or diazonium salts to form pyridazine derivatives . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature control (reflux conditions) to minimize side reactions.

How can researchers characterize the structural and electronic properties of 5-(Pyridazin-4-yl)nicotinonitrile?

Basic Question

X-ray crystallography is critical for resolving the compound’s stereochemistry and intermolecular interactions. For instance, analogs like 6-(4-chlorophenyl)-4-[4-(dimethylamino)-phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile have been structurally validated via crystallographic data (Acta Crystallographica E58, m756-m757) . Complementary techniques include NMR (to confirm nitrile and pyridazine proton environments) and IR spectroscopy (to identify C≡N stretching vibrations at ~2200 cm⁻¹).

What strategies mitigate competing side reactions during pyridazine ring formation?

Advanced Question

Competing pathways, such as isoxazole or thiophene byproduct formation, can arise during heterocyclization . To suppress these:

- Use hydrazine derivatives (e.g., methylhydrazine) instead of hydroxylamine or sulfur reagents.

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of cyclizing agent) to favor pyridazine formation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates before undesired cyclization.

How do substituents on the pyridazine ring influence the compound’s reactivity?

Advanced Question

Electron-withdrawing groups (e.g., nitriles) enhance electrophilic substitution at the pyridazine N-atoms, while electron-donating groups (e.g., methoxy) stabilize nucleophilic attacks. For example, 6-(4-methoxyphenyl)-4-phenyl derivatives exhibit slower reaction kinetics in nucleophilic substitution compared to chloro-substituted analogs . Computational modeling (DFT) can predict substituent effects on charge distribution and reaction pathways.

What analytical challenges arise in quantifying byproducts during synthesis?

Advanced Question

Byproducts like unreacted dicyanocrotononitrile or dimerized intermediates often co-elute with the target compound in chromatographic analyses. Solutions include:

- HPLC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile with 0.1% formic acid).

- GC-MS for volatile impurities , though derivatization may be required for nitrile-containing species.

- Quantitative NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

How can reaction conditions be optimized for scalability?

Advanced Question

Key parameters include:

- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization yields by 15–20% in analogs .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction dialysis.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition in multi-step syntheses . Pilot-scale trials should validate reproducibility under controlled pressure and mixing conditions.

What computational tools aid in predicting biological activity of pyridazine-nicotinonitrile derivatives?

Advanced Question

Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) can identify potential targets, such as kinase inhibitors or antimicrobial agents. For example, pyridazine cores exhibit affinity for ATP-binding pockets in kinases . ADMET prediction (SwissADME) assesses bioavailability and toxicity risks, guiding structural modifications (e.g., replacing nitriles with carbamates to reduce cytotoxicity).

How do crystallographic data inform polymorph screening?

Advanced Question

Crystal packing analysis (Mercury software) reveals hydrogen-bonding motifs (e.g., nitrile⋯pyridazine interactions) that stabilize specific polymorphs. For analogs like 4-(4-methoxyphenyl)-6-phenylnicotinonitrile, differential scanning calorimetry (DSC) identifies thermodynamically stable forms, critical for pharmaceutical formulation . Solvent-drop grinding experiments (acetonitrile/ethanol) can trigger polymorphic transitions.

What mechanistic insights explain regioselectivity in pyridazine substitution reactions?

Advanced Question

Regioselectivity is governed by frontier molecular orbital (FMO) interactions. For example, electrophilic attack at the pyridazine 4-position is favored due to lower LUMO energy at this site compared to the 3-position. Kinetic isotope effect (KIE) studies and Hammett plots (σ⁺ values) further validate electronic and steric contributions .

How should researchers address discrepancies in reported synthetic yields?

Advanced Question

Yield variations often stem from:

- Impurity profiles : Use LC-HRMS to trace low-abundance contaminants affecting mass balance.

- Moisture sensitivity : Anhydrous conditions (molecular sieves, argon atmosphere) improve reproducibility for nitrile-containing intermediates .

- Catalyst lot variability : ICP-MS analysis detects trace metal differences in commercial reagents.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.